5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester
CAS No.: 948294-21-1
Cat. No.: VC17288775
Molecular Formula: C16H16ClNO4
Molecular Weight: 321.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948294-21-1 |
|---|---|
| Molecular Formula | C16H16ClNO4 |
| Molecular Weight | 321.75 g/mol |
| IUPAC Name | diethyl 5-chloro-8-methylquinoline-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C16H16ClNO4/c1-4-21-15(19)11-8-10-12(17)7-6-9(3)13(10)18-14(11)16(20)22-5-2/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | QEKVMRPGZMRYHJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)C)Cl |
Introduction
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester is a complex organic compound featuring a quinoline structure, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two carboxylic acid groups (in the form of esters) at the 2 and 3 positions of the quinoline ring, along with a chlorine atom at the 5 position and a methyl group at the 8 position. The molecular formula for this compound is C16H16ClNO4, and its molecular weight is approximately 321.76 g/mol .
Synthesis Methods
Several methods have been developed for synthesizing 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester, typically involving multi-step organic reactions. These methods often start with simpler quinoline derivatives and involve halogenation and esterification steps.
Biological Activity
Research indicates that 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Its unique structure allows it to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes.
Applications
This compound finds applications in various fields, including pharmaceutical research due to its potential therapeutic effects. Interaction studies often focus on its binding affinity to biological targets such as enzymes and receptors, which can help elucidate its mechanisms of action.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid diethyl ester | Bromine substitution instead of chlorine | Different halogen may affect biological activity |
| 5-Chloroquinoline-2-carboxylic acid | Lacks methyl group at position 8 | Simpler structure may lead to different reactivity |
| 8-Methylquinoline-2,3-dicarboxylic acid diethyl ester | No chlorine or additional carboxyl group | Potentially less complex interactions |
These variations in halogen substitution and functional groups can influence their chemical reactivity and biological properties.
Research Findings
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